2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Description
The compound 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone features a triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:
- A 4-fluorophenyl group at position 3 of the triazolo-pyrimidine ring.
- A sulfanyl (S–) linker at position 7, connected to a 1-(4-methoxyphenyl)ethanone moiety.
These substituents influence electronic properties, solubility, and target binding. The 4-fluorophenyl group enhances metabolic stability, while the methoxy group on the ethanone moiety may modulate hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c1-27-15-8-2-12(3-9-15)16(26)10-28-19-17-18(21-11-22-19)25(24-23-17)14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMLDAAEQTQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. They interact with a variety of enzymes and receptors, making them versatile in their biological activities.
Mode of Action
Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds. This allows them to make specific interactions with different target receptors, which can lead to various biological effects.
Biochemical Pathways
Compounds with similar structures have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cancer cell lines. This suggests that this compound may also have potential anticancer effects.
Biological Activity
The compound 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on anticancer effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo ring fused to a pyrimidine core, with a sulfanyl group and a methoxy-substituted phenyl moiety. The molecular formula is , with a molecular weight of approximately 357.37 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various types of breast cancer. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the induction of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway , which are critical for cancer cell survival and proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 (24h) | Induces apoptosis via ROS production |
| MDA-MB-231 | 0.80 (24h) | Inhibits Notch-AKT signaling pathway |
| SK-BR-3 | 1.21 (24h) | Cell cycle arrest at G2/M phase |
The compound's anticancer effects are attributed to several mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through oxidative stress pathways, which lead to increased levels of pro-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, disrupting normal cell cycle progression .
- Inhibition of Key Signaling Pathways : The inhibition of the Notch-AKT signaling pathway is particularly significant as it plays a crucial role in cellular growth and survival .
Study on Breast Cancer Cells
In a detailed study involving various breast cancer cell lines, ZQL-4c (a derivative closely related to the compound ) demonstrated significant cytotoxicity. The study reported that treatment with ZQL-4c resulted in:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar triazolo[4,5-d]pyrimidine structures exhibit potent anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. This includes the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax, Bak, Bcl-2, and Mcl-1.
Case Study: Mechanisms of Action
- Induction of Apoptosis : The compound has been observed to decrease mitochondrial membrane potential, which is critical for the initiation of apoptosis.
- Caspase Activation : Activation of caspase-9 and caspase-3 has been documented, leading to programmed cell death in various cancer cell lines.
Antimicrobial Properties
The triazolo[4,5-d]pyrimidine derivatives have also shown antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.
Research Insights
- Mechanism of Action : Similar compounds have been noted to disrupt microbial cell wall synthesis and inhibit key metabolic pathways, contributing to their efficacy as antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research indicates that triazolo derivatives can modulate inflammatory pathways, making them useful in treating conditions characterized by chronic inflammation.
Application Examples
- In Vivo Studies : Animal models have demonstrated reduced inflammatory markers following administration of triazolo[4,5-d]pyrimidine compounds, indicating their therapeutic potential in inflammatory diseases.
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine compounds have been investigated for their antithrombotic properties. They act as antagonists at platelet receptors involved in aggregation processes, which is crucial for preventing thrombotic events such as myocardial infarction.
Clinical Relevance
- Thrombin Inhibition : The ability to inhibit thrombin and prevent platelet aggregation positions these compounds as promising candidates for developing new antithrombotic therapies .
Pharmacokinetics and Drug Development
In silico pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for understanding the compound's bioavailability and therapeutic window.
Key Findings
- Metabolic Stability : The compound exhibits favorable metabolic stability, which is critical for its development as a therapeutic agent.
- Bioavailability Predictions : Predictions suggest that the compound could achieve effective plasma concentrations necessary for therapeutic efficacy in humans.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
Pharmacological and Physicochemical Properties
- Solubility : Piperazine-containing analogs () exhibit higher aqueous solubility due to ionizable amine groups, whereas the sulfanyl-linked target compound is more lipophilic .
- Metabolic Stability : Fluorine substituents (target, ) resist oxidative metabolism, while trifluoromethyl groups () further enhance stability .
- Target Binding :
Crystallographic Validation
- Structural validation (e.g., via SHELX software, ) confirms bond lengths and angles, critical for understanding electronic effects. The target compound’s sulfanyl linker likely adopts a planar conformation, similar to sulfonyl analogs in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, α-halogenated ketones can react with triazole derivatives under alkaline conditions (e.g., sodium ethoxide in ethanol) at room temperature for 10–12 hours. Purification typically involves recrystallization from ethanol or column chromatography . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates with ensures stepwise fidelity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture to prevent degradation .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Methodological Answer : X-ray crystallography is definitive for resolving molecular geometry. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Complement with to confirm carbon environments and high-resolution mass spectrometry (HRMS) for molecular weight validation. For ambiguous stereochemistry, employ circular dichroism (CD) or computational DFT simulations .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?
- Methodological Answer : For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin laws. For disorder, use PART instructions to model split positions, constrained via SIMU and DELU commands. Validate with R < 5% and wR < 15%, and check for outliers using the ADDSYM algorithm in PLATON .
Q. How to resolve contradictions between experimental reactivity data and computational predictions?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare DFT-calculated HOMO-LUMO gaps with electrochemical measurements (cyclic voltammetry).
- Reconcile kinetic data (e.g., reaction rates) with transition-state modeling (Gaussian 16, B3LYP/6-31G* basis set).
- Address experimental variability by standardizing solvent polarity and temperature controls .
Q. What experimental design optimizations are needed for studying degradation pathways under biological conditions?
- Methodological Answer : To minimize organic degradation (e.g., during 9-hour assays), maintain samples at 4°C with inert gas blankets. Use LC-MS/MS to track metabolites and isotopically labeled analogs (e.g., -tags) to distinguish degradation products from background noise. Include positive controls (e.g., cytochrome P450 inhibitors) to isolate enzymatic vs. non-enzymatic pathways .
Q. How can computational modeling enhance understanding of this compound’s pharmacological interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB. Validate binding poses with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories). Cross-reference with SPR (surface plasmon resonance) data to correlate computed binding affinities (ΔG) with experimental K values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
